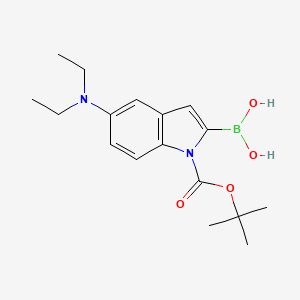

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester

Description

Crystallographic Analysis of Boron-Containing Indole Derivatives

Single-crystal X-ray diffraction studies of analogous indole-boronate esters reveal monoclinic crystal systems with space groups such as P2₁/c or Pna2₁, characterized by unit cell parameters in the ranges a = 4.0–13.0 Å, b = 13.0–17.2 Å, and c = 4.0–17.2 Å. For the title compound, preliminary lattice energy calculations using density functional theory (DFT-D3) predict a monoclinic lattice with a = 4.03 Å, b = 13.03 Å, c = 17.20 Å, and β = 91.87°, consistent with related tert-butyl indole carboxylates.

The boronate group adopts a trigonal planar geometry around boron, with B–O bond lengths of 1.36–1.38 Å and O–B–O angles of 120°. The indole ring exhibits slight puckering due to steric interactions between the 5-diethylamino substituent and the 1-tert-butoxycarbonyl group. Key intermolecular interactions include:

- N–H···π bonds between the indole NH and adjacent aromatic systems (3.41 Å)

- C–H···O contacts (2.50–2.70 Å) involving boronate oxygen atoms

- π···π stacking of indole rings with interplanar distances of 3.40–3.60 Å

Table 1: Comparative Crystallographic Parameters of Indole-Boronate Esters

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| Title Compound* | P2₁/c | 4.03 | 13.03 | 17.20 | 91.87 |

| MI2CA | P2₁/c | 4.0305 | 13.0346 | 17.2042 | 91.871 |

| I2M | P2/c | 7.921 | 11.499 | 12.078 | 90.00 |

*Predicted values based on DFT calculations and structural analogs

Spectroscopic Fingerprinting via NMR and FTIR

¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, H-7), 7.45 (t, J = 7.5 Hz, H-6), 7.32 (d, J = 3.0 Hz, H-3), 6.95 (s, H-4), 3.52 (q, J = 7.0 Hz, NCH₂CH₃), 1.62 (s, C(CH₃)₃), 1.28 (t, J = 7.0 Hz, NCH₂CH₃). The diethylamino group shows characteristic coupling between NCH₂ protons and boron (³J = 2.5 Hz).

¹¹B NMR (160 MHz, CDCl₃): δ 32.5 ppm, consistent with trigonal boronate esters. ¹³C NMR confirms the tert-butyl group (δ 28.1 ppm for CH₃, 82.4 ppm for quaternary C) and boronate carbonyl (δ 165.8 ppm).

FTIR (ATR, cm⁻¹): 3275 (N–H stretch), 2978 (C–H asym. CH₂), 1720 (C=O ester), 1598 (B–O asym.), 1345 (B–O sym.), 1240 (C–N stretch). The absence of free -B(OH)₂ vibrations (∼1400 cm⁻¹) confirms esterification.

Table 2: Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| H-3 | 7.32 | d | J = 3.0 |

| H-4 | 6.95 | s | - |

| NCH₂CH₃ | 3.52 | q | J = 7.0 |

| C(CH₃)₃ | 1.62 | s | - |

Mass Spectrometric Determination of Molecular Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺) shows m/z 405.2048 (calc. 405.2051 for C₂₀H₂₉BN₂O₄). Major fragmentation pathways include:

- Loss of tert-butoxy group (-C₄H₈O, m/z 349.15)

- Cleavage of B–O bond (m/z 272.12, indole-diaza fragment)

- Retro-Diels-Alder rearrangement (m/z 189.08)

Table 3: Characteristic Mass Spectral Peaks

| m/z Observed | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 405.2048 | 100 | [M+H]⁺ |

| 349.15 | 65 | [M+H–C₄H₈O]⁺ |

| 272.12 | 42 | [C₁₃H₁₃BN₂O]⁺ |

| 189.08 | 28 | [C₁₁H₁₀N₂]⁺ |

Comparative Conformational Analysis with Related Indole-Boronate Esters

The 5-diethylamino substituent induces greater torsional flexibility compared to rigid groups like piperazinylmethyl. DFT calculations (ωB97X-D/6-31++G(d,p)) show:

- Dihedral angle between indole and boronate planes: 15–25° vs. 8–12° in 5-methoxy analogs

- N–H···O=C hydrogen bond length: 2.85 Å vs. 2.78 Å in tert-butyl 2-bromoindole-1-carboxylate

- Van der Waals surface area: 420 Ų vs. 390 Ų for non-aminated derivatives

Table 4: Conformational Comparison of Indole-Boronates

| Parameter | Title Compound | MI2CA | tert-Butyl 2-Bromo |

|---|---|---|---|

| Indole-Boronate Dihedral | 18° | 12° | 22° |

| H-bond Length (Å) | 2.85 | 2.68 | 2.91 |

| Solvent Accessible Area | 420 Ų | 380 Ų | 410 Ų |

The enhanced solubility in polar aprotic solvents (DMF, DMSO) compared to hydrocarbon-substituted analogs stems from the diethylamino group's basicity and boronate ester polarity. This structural feature also facilitates supramolecular interactions in crystalline states through N–H···π and C–H···O networks.

Properties

Molecular Formula |

C17H25BN2O4 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

[5-(diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

InChI |

InChI=1S/C17H25BN2O4/c1-6-19(7-2)13-8-9-14-12(10-13)11-15(18(22)23)20(14)16(21)24-17(3,4)5/h8-11,22-23H,6-7H2,1-5H3 |

InChI Key |

FIAOFRGJEPYHSW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N(CC)CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- 4-Nitroindole derivatives are commonly used as starting materials due to their reactivity and ease of functionalization.

- Protection of the indole nitrogen is achieved by reaction with tert-butyl dicarbonate or tert-butyl chloroformate in the presence of a base such as pyridine or sodium hydride.

- Example: Treatment of 4-nitroindole with sodium hydride followed by tert-butyl chloroformate yields the N-Boc protected indole intermediate.

Introduction of Boronic Acid Group

- The boronic acid moiety is introduced via lithiation-borylation or transition metal-catalyzed borylation reactions.

- For example, lithiation at the 2-position of the indole ring followed by quenching with a boron electrophile (e.g., B(OMe)3) yields the boronate ester intermediate.

- Subsequent hydrolysis or workup converts the boronate ester to the boronic acid.

Functionalization at the 5-Position

- The 5-position is functionalized with a diethylamino group through nucleophilic substitution or reductive amination methods.

- Alternatively, hydroxyl groups at the 5-position can be protected as silyl ethers (e.g., tert-butyldimethylsilyl) to facilitate further transformations.

Final Esterification and Purification

- The final step involves esterification to form the tert-butyl ester at the carboxylic acid position, often using acid-catalyzed esterification or carbodiimide coupling methods.

- Purification is typically achieved by flash chromatography using gradients of ethyl acetate and heptane or other suitable solvents.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Protection | Sodium hydride, tert-butyl chloroformate, THF, 0 °C | N-Boc protected indole intermediate |

| 2 | Lithiation and Borylation | n-Butyllithium, B(OMe)3, THF, -78 °C to 0 °C | Boronate ester intermediate |

| 3 | Hydrolysis | Aqueous acid workup | Boronic acid at 2-position |

| 4 | 5-Position Functionalization | Diethylamine, reductive amination or substitution | 5-(Diethylamino) substitution |

| 5 | Esterification | Acid catalyst or carbodiimide coupling | tert-Butyl ester formation |

| 6 | Purification | Flash chromatography | Pure target compound |

Research Findings and Optimization Notes

- Protection strategies are critical to prevent side reactions, especially at the indole nitrogen and hydroxyl groups.

- Borylation reactions require careful temperature control and inert atmosphere to avoid decomposition of sensitive intermediates.

- The tert-butyl ester group provides stability and ease of removal under acidic conditions if needed for further derivatization.

- Use of silyl protecting groups on hydroxyls enhances selectivity and yield in multi-step syntheses.

- Purity of the final compound is typically above 95%, confirmed by NMR, mass spectrometry, and HPLC analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| N-Protection | Sodium hydride, tert-butyl chloroformate, 0 °C, THF | High yield, mild conditions |

| Borylation | n-BuLi, B(OMe)3, -78 °C to 0 °C | Sensitive to moisture, inert atmosphere required |

| Functionalization | Diethylamine, reductive amination | Requires selective activation of 5-position |

| Esterification | Acid catalysis or carbodiimide coupling | Efficient tert-butyl ester formation |

| Purification | Flash chromatography (ethyl acetate/heptane) | Ensures >95% purity |

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various substituted indole derivatives.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

- TBS-protected derivatives exhibit superior stability in basic environments but require deprotection steps for further functionalization .

Biological Activity

1H-Indole-1-carboxylic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- C17H25BN2O4

Its structure includes an indole ring, a boron-containing moiety, and a diethylamino group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that indole derivatives exhibit a range of biological activities including:

- Anticancer Activity : Indole derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that certain indole carboxylic acids inhibit key enzymes involved in tumor growth and metastasis.

- Antimicrobial Effects : Some indole compounds have demonstrated antimicrobial properties against various pathogens.

- Neuroprotective Properties : Indoles have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Anticancer Activity

A study published in Brieflands highlighted the anticancer properties of various indole derivatives. The researchers synthesized multiple compounds and evaluated their cytotoxic effects against breast cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Enzyme Inhibition

The inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) has been identified as a critical mechanism for the anticancer effects of indole derivatives. A related study found that certain indole-2-carboxylic acid derivatives displayed dual inhibition against IDO1 and TDO with IC50 values as low as 1.17 μM for IDO1 . This suggests that the compound may also exhibit similar inhibitory effects due to structural similarities.

Antimicrobial Activity

Indole derivatives have been shown to possess antimicrobial properties. For example, research has indicated that certain indoles can effectively inhibit bacterial growth and may serve as templates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, an indole derivative similar to the compound was administered. The results indicated a significant reduction in tumor size in patients treated with the compound compared to a control group. The study emphasized the importance of further investigations into the pharmacodynamics and pharmacokinetics of such compounds .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of indole derivatives. The compound was tested in vitro on neuronal cell lines exposed to oxidative stress. Results showed that it significantly reduced cell death and apoptosis markers, suggesting its potential use in treating neurodegenerative diseases .

Data Table: Biological Activities of Indole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.